3,3-Dichlorocyclobutan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3,3-dichlorocyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2N.ClH/c5-4(6)1-3(7)2-4;/h3H,1-2,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPZVFRAYBUUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichlorocyclobutan-1-amine hydrochloride typically involves the chlorination of cyclobutanamine. One common method is the reaction of cyclobutanamine with chlorine gas under controlled conditions to introduce the chlorine atoms at the desired positions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where cyclobutanamine is reacted with chlorine gas in a reactor. The reaction mixture is then quenched with hydrochloric acid to form the hydrochloride salt, which is subsequently purified through crystallization .
Chemical Reactions Analysis
Types of Reactions
3,3-Dichlorocyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of cyclobutanamine derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid.
Reduction: Formation of partially or fully dechlorinated cyclobutanamine.
Scientific Research Applications
3,3-Dichlorocyclobutan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3,3-Dichlorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atoms on the cyclobutane ring can participate in electrophilic interactions, making the compound a useful intermediate in various chemical reactions. The amine group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 3,3-Dichlorocyclobutan-1-amine hydrochloride with analogs:
*Note: Properties for 3,3-Dichlorocyclobutan-1-amine HCl are inferred from analogs.
Key Observations:
Molecular Weight : The dichloro derivative has the highest molecular weight (193.49 g/mol) due to chlorine’s atomic mass, whereas the dimethyl analog is lighter (135.64 g/mol) .
Solubility : Chlorine’s electron-withdrawing effect reduces solubility in polar solvents compared to methoxy or methyl substituents, which enhance hydrophobicity or basicity .
Reactivity : The dichloro compound’s steric hindrance may slow nucleophilic reactions, whereas the dimethyl analog’s flexibility could facilitate faster kinetics .
Research Findings
Electronic Effects : Chlorine’s electron-withdrawing nature lowers the amine’s pKa compared to methoxy-substituted analogs, impacting protonation states in biological systems .
Thermal Stability : Dichloro derivatives exhibit higher thermal stability than fluorinated analogs, as seen in differential scanning calorimetry (DSC) studies of related compounds .
Toxicity : Chlorinated amines may pose higher environmental toxicity, necessitating careful handling compared to dimethyl or methoxy variants .
Biological Activity
3,3-Dichlorocyclobutan-1-amine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its cyclobutane ring, which is substituted with two chlorine atoms and an amine group. The presence of these functional groups contributes to its reactivity and interaction with biological systems. The molecular formula is with a molecular weight of approximately 150.01 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of cysteine proteases, which play critical roles in various physiological processes including cell signaling and apoptosis. The inhibition of these enzymes can lead to therapeutic effects in conditions such as cancer and inflammation .
- Neurochemical Activity : Compounds with similar structures have been investigated for their neurochemical properties, potentially influencing neurotransmitter systems involved in mood regulation and cognitive functions. For instance, cyclopropane derivatives have been noted for their ability to modulate synaptic transmission .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antitumor Activity
A study conducted on various cyclobutane derivatives including this compound revealed significant cytotoxic effects against human cancer cell lines. The compound showed IC50 values in the low micromolar range, indicating potent antitumor activity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Neurochemical Modulation
In a neuropharmacological assessment, this compound was evaluated for its effects on serotonin receptors. Results indicated that the compound acted as a partial agonist at the 5-HT2A receptor, suggesting potential applications in treating mood disorders .
Research Findings
Recent research has highlighted the importance of cyclobutane derivatives in drug design due to their unique structural properties that confer biological activity. Studies have shown that modifications to the cyclobutane ring can enhance selectivity and potency against specific biological targets.
Table 2: Comparative Analysis of Cyclobutane Derivatives
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3,3-Dichlorocyclobutan-1-amine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves multi-step protocols. For cyclobutane derivatives, a common approach includes:
- Step 1 : Cyclization of dichlorinated precursors (e.g., dichlorocyclobutanone) using reductive amination or nucleophilic substitution.
- Step 2 : Hydrochloride salt formation via HCl gas bubbling or aqueous HCl treatment .
- Key Variables : Reaction temperature (e.g., 0–5°C for amine stability), solvent polarity (e.g., THF or dichloromethane), and stoichiometric ratios of reagents (e.g., excess HCl for complete salt formation).
- Characterization : Use NMR (¹H/¹³C) to confirm cyclobutane ring geometry and chlorine substitution patterns. Purity can be assessed via HPLC with UV detection at 210–230 nm .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- X-ray Crystallography : Resolves stereochemistry and crystal packing (critical for cyclobutane derivatives with restricted rotation).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C₄H₈Cl₃N: ~192.5 Da) .
- Purity Assessment :
- Ion Chromatography : Quantifies chloride content to confirm salt stoichiometry.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and hydrate/solvate content .
Q. How does solubility impact experimental design for this compound in biological assays?
- Methodological Answer :
- Solubility Profile : Cyclobutane amines are often poorly water-soluble. Pre-solubilize in DMSO (≤1% v/v) or saline (pH-adjusted with HCl/NaOH).
- In Vitro Assays : For cell-based studies, use sonication or co-solvents (e.g., PEG-400) to enhance dispersion. Confirm lack of cytotoxicity from solvents via MTT assays .
Advanced Research Questions
Q. What reaction mechanisms govern the stereoselective synthesis of this compound?
- Methodological Answer :
- Cyclization Pathways : Dichlorinated precursors may undergo [2+2] cycloaddition or radical-mediated ring closure. DFT calculations (e.g., Gaussian 16) can model transition states to predict regioselectivity.
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution to isolate enantiomers. Compare experimental optical rotation with computed values (e.g., TDDFT) .
Q. How can researchers address stability challenges during long-term storage of this compound?
- Methodological Answer :
- Degradation Pathways : Cyclobutane rings are prone to ring-opening under heat or UV exposure. Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring.
- Storage Recommendations : Lyophilize and store under argon at -20°C. Add antioxidants (e.g., BHT) for amine group stabilization .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubChem or ChEMBL, adjusting for assay variability (e.g., cell line differences).
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3,3-dimethyl or trifluoromethyl derivatives) to identify critical substituents. Molecular docking (e.g., AutoDock Vina) can predict binding affinity to targets like neurotransmitter transporters .
Q. How can in silico modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
